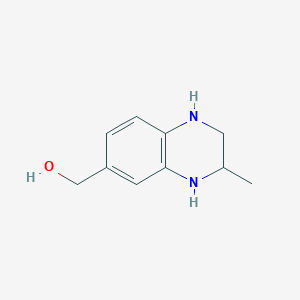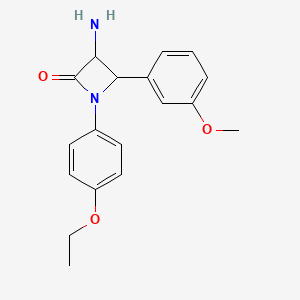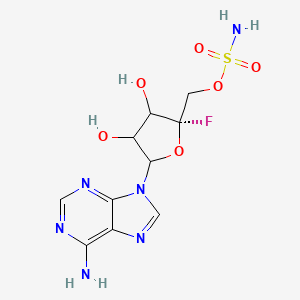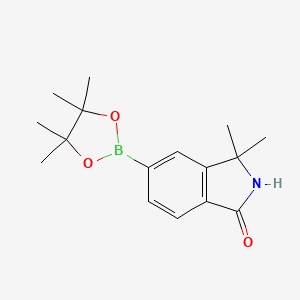
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone is an organic compound that features a bromophenyl group, a phenylethanone group, and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.
Formation of the phenylethanone group: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research could explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound could be used in the production of materials with specific properties.
作用機序
The mechanism by which 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
2-(piperidin-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Similar structure but with a piperidine ring instead of an azepane ring.
2-(morpholin-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to compounds with other ring structures.
特性
CAS番号 |
88675-47-2 |
|---|---|
分子式 |
C20H22BrNO |
分子量 |
372.3 g/mol |
IUPAC名 |
2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone |
InChI |
InChI=1S/C20H22BrNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2 |
InChIキー |
UEXFOHZJSAOAAH-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)







![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
